6-Methyl-1,3-benzoxazole-2-carboxylic acid
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Overview
Description
6-Methyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate. The mixture is heated in an oil bath at 100°C for 2 hours. After cooling to room temperature, the mixture is diluted with methanol, filtered through Celite, and the filtrate is concentrated under vacuum to yield the desired product as a brown solid .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of 2-aminophenol as a precursor. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, are employed to enhance the yield and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3-benzoxazole-2-carboxylic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: TBHP, K2CO3, blue LED irradiation.
Reduction: NaBH4, methanol.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoxazole derivatives with different functional groups, while substitution reactions can yield a variety of substituted benzoxazole compounds.
Scientific Research Applications
6-Methyl-1,3-benzoxazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise in anticancer research, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the production of dyes, fluorescent brightening agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific metabolic pathways and cellular processes .
Comparison with Similar Compounds
6-Methyl-1,3-benzoxazole-2-carboxylic acid can be compared with other benzoxazole derivatives, such as:
2-Methyl-1,3-benzoxazole: Similar in structure but lacks the carboxylic acid group, which affects its reactivity and applications.
1,3-Benzoxazole-6-carboxylic acid: Similar but without the methyl group, leading to differences in biological activity and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
944907-33-9 |
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Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
SAIZHTVMICFHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(=O)O |
Origin of Product |
United States |
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